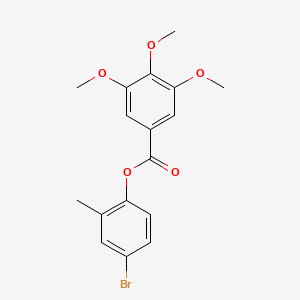
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C17H17BrO5 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methyl group, and three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-methylphenyl 3,4,5-trimethoxybenzoate or 4-thiocyanato-2-methylphenyl 3,4,5-trimethoxybenzoate.
Oxidation Reactions: Products include 4-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzaldehyde.
Reduction Reactions: Products include 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to interact with cellular membranes and proteins due to its amphiphilic nature. The compound may incorporate into lipid bilayers, altering membrane properties and affecting cellular functions. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the bromine and methyl groups.
4-Chloro-2-methylphenyl 3,4,5-trimethoxybenzoate: Similar structure but contains a chlorine atom instead of bromine.
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups with the trimethoxybenzoate moiety provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H17BrO5 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
(4-bromo-2-methylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H17BrO5/c1-10-7-12(18)5-6-13(10)23-17(19)11-8-14(20-2)16(22-4)15(9-11)21-3/h5-9H,1-4H3 |
InChI Key |
FFHMFVQLSZZQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)
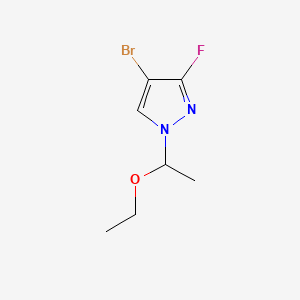
![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)
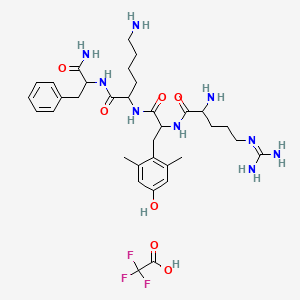
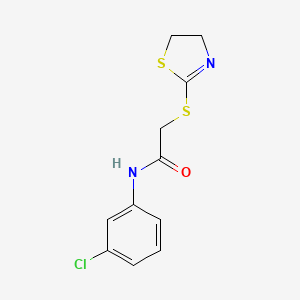
![N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide](/img/structure/B12460860.png)
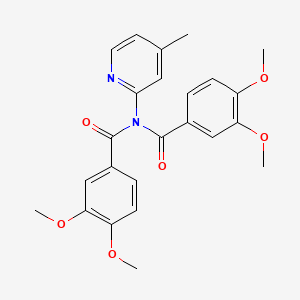

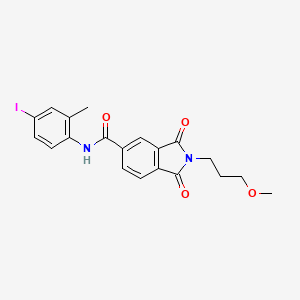
![2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B12460888.png)
![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
